molecular formula C7H11F3O B153614 4-(Trifluoromethyl)cyclohexanol CAS No. 75091-93-9

4-(Trifluoromethyl)cyclohexanol

Cat. No. B153614
CAS RN: 75091-93-9
M. Wt: 168.16 g/mol
InChI Key: VJUJYNJEPPWWHS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexanol is a pharmaceutical intermediate . It is used in the synthesis of benzoylthiophenes, which are allosteric enhancers of agonist activity at the A1 adenosine receptor .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)cyclohexanol involves treating a diketone under basic conditions . The stoichiometry of the base determines the product. For instance, catalytic KOH leads to the formation of a stable ketol .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)cyclohexanol reveals that the classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk . The molecular formula is C7H11F3O .


Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)cyclohexanol are challenging. It requires 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)cyclohexanol is a solid with a molecular weight of 168.16 . It has a refractive index of 1.4070 to 1.4110 and a density of 1.221 at 25 °C .

Scientific Research Applications

Synthesis Processes

  • Synthesis of Trans-4-(N-Acetylamido)Cyclohexanol : This compound, a precursor for pharmaceutical intermediates, can be synthesized through a two-step process involving acetylation and hydrogenation, achieving high selectivity and conversion rates (Li Jia-jun, 2012).

Catalysis and Selectivity Enhancement

  • Directed Hydroboration Reactions : Trifluoromethyl-substituted indenyl rhodium and iridium complexes, including 4-(Trifluoromethyl)cyclohexanol, are used as catalysts for directed hydroboration reactions, enhancing selectivity due to the electron-withdrawing effect of the trifluoromethyl group (Brinkman, Nguyen, Sowa, 2000).

Organocatalysis in Asymmetric Michael Addition

  • Asymmetric Michael Addition : Polystyrene-immobilized pyrrolidine, in the presence of trifluoroacetic acid, is used as an organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins, showing high yields and selectivity. This method is efficient and reusable, demonstrating trifluoromethyl's role in enhancing catalytic activity (T. Miao, Lei Wang, 2008).

Application in Fragrance Industry

  • Commercial Fragrances Synthesis : In the synthesis of commercial fragrances like leather cyclohexanol and woody acetate, 4-(Trifluoromethyl)cyclohexanol derivatives are used. A continuous-flow biocatalytic process involving alcohol dehydrogenases helps in the stereoselective reduction of corresponding ketones, emphasizing its role in the fragrance industry (F. Tentori et al., 2020).

Material Synthesis and Polymer Chemistry

  • Polyamide Synthesis : Aromatic diamines with a trifluoromethyl pendent group derived from 4-(Trifluoromethyl)cyclohexanol are used in synthesizing fluorinated polyamides. These polymers exhibit outstanding solubility, low dielectric constants, and high thermal stability, making them suitable for microelectronic applications (Peng-hui Li et al., 2009).

Conformational Analysis in Chemistry

  • Conformational Free Energy Studies : The trifluoromethyl group's conformational free energy is determined using variable temperature 19F NMR studies, providing insights into the chemical behavior of compounds like 4-(Trifluoromethyl)cyclohexanol (Y. Carcenac et al., 2006).

Safety And Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is classified as a combustible solid .

Future Directions

The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds, and there is ongoing research into new methodologies for trifluoromethylation . This includes the development of photoredox-catalyzed radical trifluoromethylation, which has received significant attention .

Relevant Papers Several papers have been published on the topic of 4-(Trifluoromethyl)cyclohexanol and related compounds. These include studies on the synthesis of ketones from biomass-derived feedstock , and the use of photoredox catalysis for trifluoromethylation .

properties

IUPAC Name

4-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUJYNJEPPWWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952548
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexanol

CAS RN

30129-18-1
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Hydroxybenzotrifluoride (5 g, 30.8 mmol) was placed in a hydrogen reaction vessel, dissolved in acetic acid (15 ml), and Pt−2O (500 mg) was added. The hydrogen reaction vessel was pressurized with hydrogen (50 psi), and reacted for 16 h. After the reaction finished, the reaction mixture was filtered through Celite, and to the filtrate was added 1N-NaOH, extracted with diethylether, dried over MgSO4, and concentrated in vacuo at rt to give the title compound (4.5 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pt−2O
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 2
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 3
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 4
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 5
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 6
4-(Trifluoromethyl)cyclohexanol

Citations

For This Compound
5
Citations
S Hizal, M Hejl, C Jungmann… - European Journal of …, 2019 - Wiley Online Library
… The ligand was synthesized as an 1R,2R,4R/1S,2S,4S racemic mixture starting from 4-trifluoromethyl-cyclohexanol over five steps and coordinated to platinum to yield first the …
PIT Peretto, S Radaelli - researchgate.net
… to a solution of 200 mg of 1-(2-fluoro-4-hydroxy-biphenyl-4yl)-cyclopropanecarboxylic acid (0,8 mmoles), triphenyl phosphine (623 mg, 24 mmoles) and 4-trifluoromethyl cyclohexanol (…
Number of citations: 0 www.researchgate.net
K Oldiges, N von Aspern, I Cekic-Laskovic… - Journal of The …, 2018 - iopscience.iop.org
Aluminum dissolution behavior of adiponitrile (ADN) and its trifluoromethylated derivative 3-(trifluoromethyl) adiponitrile (ADN-CF 3) as single or co-solvent with propylene carbonate (…
Number of citations: 26 iopscience.iop.org
C Cheong - 2018 - ora.ox.ac.uk
This dissertation explores how the scope of hydrogen borrowing reactions can be further expanded to use both primary and secondary alcohols to form α-, β- and α,β-branched aryl …
Number of citations: 3 ora.ox.ac.uk
SS Stokes, M Gowravaram, H Huynh, M Lu… - Bioorganic & medicinal …, 2012 - Elsevier
… Incorporation of 4-trifluoromethyl cyclohexanol at the 2-position resulted in 10 [relative stereochemistry is trans, cis isomers not investigated] which exhibited a threefold reduction in …
Number of citations: 25 www.sciencedirect.com

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